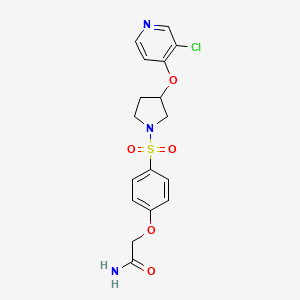
4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C18H15N3O2 and a molecular weight of 305.337 . It is listed under CAS No. 478040-34-5 .
Chemical Reactions Analysis
The specific chemical reactions involving 4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide are not provided in the search results. Information on its reactivity, potential reaction partners, and the conditions under which it reacts would typically be found in chemical reaction databases or experimental literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility . Unfortunately, the specific physical and chemical properties of 4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide are not provided in the search results .科学的研究の応用
Anti-inflammatory and Analgesic Activity
Research on related compounds, such as 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, has demonstrated significant anti-inflammatory and analgesic activities. These compounds, including derivatives like 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid, have been selected for evaluation as analgesic agents based on their potency in assays and minimal gastrointestinal side effects. QSAR studies of these compounds reveal a correlation between analgesic and anti-inflammatory potencies and the steric and hydrogen-bonding properties of the benzoyl substituent(s) (Muchowski et al., 1985).
Functionalization Reactions
The compound has been involved in studies on the functionalization reactions of related chemicals, such as 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid. These studies focus on the synthesis and theoretical examination of reactions leading to the creation of novel compounds with potential biological applications (Yıldırım et al., 2005).
Histone Deacetylase Inhibition
Aroyl-pyrrolyl hydroxyamides, analogues of compounds related to 4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, have been shown to act as histone deacetylase (HDAC) inhibitors. These compounds, by substituting the benzene ring with various groups, have been evaluated for their efficacy against different HDACs, showing potential as therapeutic agents for conditions like acute promyelocytic leukemia (Mai et al., 2006).
Fragment Models of Drug-NAD Adducts
Studies have also explored the 4-benzoylpyridine-3-carboxamide entity as a model for drug-NAD adducts, providing insights into the mechanisms of action of drugs like Isoniazid. These studies have led to the identification of unique structural forms of these compounds, advancing our understanding of drug interactions at the molecular level (Broussy et al., 2005).
Synthesis and Characterization of Polymers
The compound has contributed to the synthesis and characterization of new materials, such as aromatic polyamides and polyimides, through reactions involving carboxylic acid derivatives. These materials have been studied for their solubility, molecular weight, thermal behavior, and potential applications in various fields (Pasquale & Recca, 1998).
Safety And Hazards
将来の方向性
The future directions for research or applications of 4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide are not specified in the search results. Future directions could include potential uses of the compound, areas of research interest, or possible modifications to its structure to enhance its properties .
特性
IUPAC Name |
4-benzoyl-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(14-6-2-1-3-7-14)15-9-16(20-12-15)18(23)21-11-13-5-4-8-19-10-13/h1-10,12,20H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJQRNWLZOKULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[2-(2,3-Dihydro-1H-inden-2-yl)ethylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2642468.png)




![6-Tert-butyl-2-[(pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2642479.png)

![9-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2642483.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2642484.png)

![N-(4-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2642487.png)
![(1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2642488.png)
